molecular formula C20H15F3N4O5 B2913548 N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 922907-51-5

N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No. B2913548
CAS RN: 922907-51-5
M. Wt: 448.358
InChI Key: OJUYECBQHMJRII-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C20H15F3N4O5 and its molecular weight is 448.358. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Synthesis and Catalytic Applications

Green synthesis approaches are critical for sustainable chemistry. For example, the catalytic hydrogenation process for synthesizing key intermediates like N-(3-Amino-4-methoxyphenyl)acetamide demonstrates the importance of environmentally friendly methods in producing compounds with potential applications in dye production and pharmaceuticals (Zhang Qun-feng, 2008).

Antimicrobial and Anti-inflammatory Activity

Several studies have synthesized and evaluated derivatives with structures similar to the target compound for their antimicrobial and anti-inflammatory activities. For instance, acetamido pyrrolyl azoles have shown promising antibacterial and anti-inflammatory properties, highlighting the potential for developing new therapeutic agents (D. Sowmya et al., 2017).

Antioxidant Properties

Research into the antioxidant activities of various acetamide derivatives, such as those involving N,N-diacylaniline derivatives, underscores the potential for these compounds in mitigating oxidative stress, which is a key factor in numerous diseases (A. Al‐Sehemi et al., 2017).

Anticancer Research

The synthesis and characterization of novel acetamide derivatives for their anticancer properties have been a significant area of focus. For instance, the cytotoxicity of 2-chloro N-aryl substitutedacetamide derivatives against various cancer cell lines has been studied, indicating the potential for these compounds in cancer therapy (A. Vinayak et al., 2014).

Anti-inflammatory and Analgesic Effects

The study of N-(2-hydroxy phenyl) acetamide in adjuvant-induced arthritis models provides evidence of anti-arthritic and anti-inflammatory activity, suggesting potential therapeutic applications for related compounds in treating inflammatory diseases (Huma Jawed et al., 2010).

Antibacterial Against MRSA

N-substituted benzimidazole derivatives, including those related to the target compound, have shown significant activity against Methicillin-Resistant Staphylococcus aureus (MRSA), a critical concern in healthcare due to antibiotic resistance. This research highlights the potential for developing new antibacterial agents to combat resistant strains (S. Chaudhari et al., 2020).

properties

IUPAC Name

N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O5/c1-32-17-8-4-13(20(21,22)23)10-16(17)24-18(28)11-26-19(29)9-7-15(25-26)12-2-5-14(6-3-12)27(30)31/h2-10H,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUYECBQHMJRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

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